4-Chloro-5-methoxypyridin-3-OL
Description
Contextual Significance of Pyridinols in Organic and Medicinal Chemistry
Pyridinols, which are pyridine (B92270) rings substituted with a hydroxyl group, represent a critical class of heterocyclic compounds. Their structural framework is foundational in medicinal chemistry due to the ability of the pyridinol scaffold to act as both a hydrogen bond donor and acceptor. This dual capacity facilitates interactions with a wide array of biological targets, including enzymes and receptors.
The incorporation of nitrogen into an aromatic ring, as seen in pyridinols, can lead to potent radical-trapping antioxidants. beilstein-journals.orgglpbio.com Specifically, 3-pyridinols have been shown to possess strong O-H bonds yet exhibit reactivity towards peroxyl radicals comparable to some phenols. glpbio.com This characteristic makes them ideal candidates for use in synergistic co-antioxidant systems. beilstein-journals.orgglpbio.com Furthermore, various pyridinol derivatives have been investigated for a range of biological activities, including potential anti-inflammatory, antimicrobial, and antitumor properties, underscoring their importance in the development of new therapeutic agents. nih.gov
Overview of Substituted Pyridine Ring Systems in Academic Investigations
Substituted pyridine ring systems are a cornerstone of modern organic chemistry and are integral to numerous academic investigations. The pyridine ring is an electron-deficient system, which influences its reactivity. The strategic placement of various substituents allows for the fine-tuning of the electronic properties, stability, and reactivity of the entire molecule.
The introduction of electron-donating or electron-withdrawing groups at specific positions on the pyridine ring can direct further chemical transformations. For instance, the presence of a chlorine atom, an electron-withdrawing group, can influence the molecule's reactivity in electrophilic substitution reactions. Conversely, a methoxy (B1213986) group generally acts as an electron-donating group through resonance. The interplay of different substituents on the same pyridine ring creates a complex electronic environment that is a subject of extensive study. Researchers are continually developing novel synthetic methodologies to access polysubstituted pyridines, which serve as versatile building blocks for pharmaceuticals, agrochemicals, and materials science. eurjchem.comgoogle.comderpharmachemica.com
Research Focus on 4-Chloro-5-methoxypyridin-3-OL: Current Landscape and Future Directions
The current body of research focusing specifically on this compound is in a nascent stage. Publicly available scientific literature and comprehensive databases contain limited specific studies on its synthesis, reactivity, or biological activity. Most of the available information comes from chemical supplier catalogs, which provide basic physicochemical data.
Physicochemical Properties of this compound and Related Isomers
| Property | This compound | 5-Chloro-2-methoxypyridin-3-ol | 6-Chloro-5-methoxypyridin-3-ol |
| CAS Number | 1261743-36-5 | 1261365-86-9 | 1105933-54-7 |
| Molecular Formula | C₆H₆ClNO₂ | C₆H₆ClNO₂ | C₆H₆ClNO₂ |
| Molecular Weight | 159.57 g/mol | 159.57 g/mol | 159.57 g/mol |
Data sourced from publicly available chemical catalogs.
Given the limited direct research, future investigations could logically proceed in several directions based on the known properties of related substituted pyridinols. A primary focus would be the development and optimization of synthetic routes to produce this compound in sufficient purity and yield for further study.
Subsequent research could then explore its potential biological activities. Drawing parallels from other substituted pyridinols, investigations into its antimicrobial, antifungal, or anticancer properties would be a logical starting point. nih.govmdpi.com For example, studies on related compounds have explored their potential as enzyme inhibitors or as ligands in biochemical assays. Structure-activity relationship (SAR) studies, comparing the activity of this compound to its isomers and other halogenated or methoxylated pyridinols, could provide valuable insights into how the specific substitution pattern influences its biological or chemical properties. Such studies would help to elucidate the role of the chlorine and methoxy groups at their respective positions on the pyridinol core.
Structure
3D Structure
Properties
Molecular Formula |
C6H6ClNO2 |
|---|---|
Molecular Weight |
159.57 g/mol |
IUPAC Name |
4-chloro-5-methoxypyridin-3-ol |
InChI |
InChI=1S/C6H6ClNO2/c1-10-5-3-8-2-4(9)6(5)7/h2-3,9H,1H3 |
InChI Key |
ODOPDTWAMUIJRW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=CN=C1)O)Cl |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations of 4 Chloro 5 Methoxypyridin 3 Ol and Its Derivatives
Conventional Chemical Synthesis Pathways
The synthesis of 4-Chloro-5-methoxypyridin-3-ol and its analogs often involves intricate multi-step processes originating from more basic pyridine (B92270) precursors. These methods have evolved to enhance yield and selectivity.
Multi-Step Reaction Sequences for this compound
The creation of polysubstituted pyridines like this compound typically necessitates a series of carefully orchestrated reactions. A common strategy begins with a pre-functionalized pyridine ring, followed by sequential introduction of the desired substituents. For instance, the synthesis might start with a methoxylated pyridine derivative, which is then subjected to chlorination and subsequent hydroxylation or vice-versa.
One illustrative approach could involve the chlorination of a methoxypyridinol precursor. For example, the synthesis of a related compound, 3-Chloro-5-methoxypyridin-4-ol, can be achieved by chlorinating 5-methoxypyridin-4-ol using reagents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) under reflux conditions. This highlights a general principle where halogenation is a key step in building the final molecular architecture.
Another general strategy for synthesizing substituted pyridines involves the construction of the pyridine ring itself from acyclic precursors. While specific multi-step sequences for this compound are proprietary and detailed in patent literature, the general principles of heterocyclic synthesis apply. These can include condensation reactions followed by cyclization and subsequent functional group interconversions.
Optimization of Reaction Conditions: Reagents, Solvents, Temperature, and Time
The efficiency and outcome of synthetic pathways are highly dependent on the optimization of reaction parameters. Key variables include the choice of reagents, solvents, reaction temperature, and duration.
For chlorination reactions, reagents such as N-chlorosuccinimide (NCS) are often employed, for instance, in the synthesis of 6-Chloro-4-methylpyridin-3-ol, where the reaction is carried out in acetonitrile (B52724) at 60°C for 8 hours. The choice of solvent is critical; it must be inert to the reactants and capable of dissolving the substrates. Temperature control is essential to manage reaction rates and prevent the formation of byproducts. For example, in the synthesis of N-(4-chloro-5H-1,2,3-dithiazol-5-ylidene)pyridin-X-amines, optimizing the temperature and reaction time was crucial for achieving good yields. mdpi.com
The following table provides examples of reaction conditions that have been optimized for the synthesis of related substituted pyridines.
| Product | Reagents | Solvent | Temperature | Time | Yield | Reference |
| 4-chloro-N-methylpicolinamide | SOCl₂, 40% aq. methylamine | THF, DMF | 70°C, then 0-3°C | 16 h, then 4 h | ~95% | researchgate.net |
| 6-Chloro-4-methylpyridin-3-ol | TBDMSCl, NCS, TBAF | Acetonitrile | 60°C | 8 h | - | |
| N-(4-chloro-5H-1,2,3-dithiazol-5-ylidene)pyridin-X-amines | Appel salt, aminopyridine, amine base | DCM | ~20°C | 3 h | Variable | mdpi.com |
Regioselective Synthesis Approaches for Substituted Pyridinols
Achieving the correct substitution pattern (regioselectivity) on the pyridine ring is a significant challenge in the synthesis of compounds like this compound. Various strategies have been developed to control the position of incoming functional groups.
One approach involves the use of directing groups. The electronic properties of existing substituents on the pyridine ring guide the position of subsequent substitutions. For instance, a methoxy (B1213986) group is typically ortho-para directing, while a chloro group is meta-directing. The interplay of these effects in a polysubstituted pyridine determines the final regiochemical outcome.
Another powerful technique is the use of N-oxides. Pyridine N-oxides can be activated by reagents like trifluoromethanesulfonic anhydride, allowing for regioselective addition of nucleophiles, such as malonate anions, to afford either 2- or 4-substituted pyridines in good yields. nih.gov Modification of reaction conditions, such as the addition of ethyl propiolate, can alter the regioselectivity of reactions involving benzynes and pyridine N-oxides, leading to different substituted pyridine products. rsc.org
Furthermore, transition metal-catalyzed reactions offer a modern and efficient route to regioselectively substituted pyridines. For example, cobalt-catalyzed [2+2+2] cycloaddition reactions of borylated and silylated alkynes can produce polysubstituted pyridines at room temperature under photochemical conditions. scg.ch Similarly, benzylic zinc reagents have been shown to add with high regioselectivity to pyridinium (B92312) salts to yield 1,4-dihydropyridines, which can then be aromatized. tandfonline.com
Biocatalytic Synthesis and Biotransformations
Biocatalysis presents a green and efficient alternative to conventional chemical synthesis for producing pyridinols. vu.lt This approach utilizes enzymes or whole microbial cells to perform specific chemical transformations, often with high regio- and stereoselectivity.
Enzyme-Mediated Hydroxylation and Derivatization of Pyridine Scaffolds
Enzymes, particularly monooxygenases, are capable of introducing hydroxyl groups onto the pyridine ring at specific positions. This enzymatic hydroxylation is a key step in the microbial degradation of pyridine compounds and can be harnessed for synthetic purposes. asm.org
For example, flavoprotein monooxygenases, such as HspB from Pseudomonas putida S16, can catalyze the hydroxylation of pyridine derivatives. asm.org Cytochrome P450 monooxygenases are another class of enzymes that have been widely studied for their ability to oxidize a variety of substrates, including aromatic compounds, in a regio- and stereoselective manner. nih.gov The site-selectivity of these enzymatic oxidations can sometimes be tuned through protein engineering, offering a powerful tool for directed synthesis. rsc.org
The enzymatic aromatization of precursors is another relevant transformation. For instance, during the biosynthesis of thiomuracin, a thiopeptide antibiotic containing a pyridine core, the enzyme TbtD catalyzes the formation of the pyridine ring. nih.gov
Whole-Cell Bioconversion Systems for Pyridinol Production
Whole-cell biocatalysis employs entire microbial cells as self-contained catalysts, which can be more robust and cost-effective than using isolated enzymes. Several bacterial strains have been identified that can hydroxylate pyridine derivatives.
Burkholderia sp. MAK1 has demonstrated the ability to regioselectively hydroxylate various pyridine derivatives. vu.ltresearchgate.net When induced with 2-hydroxypyridine, the cells can convert different pyridin-2-amines and pyridin-2-ones into their 5-hydroxy derivatives. nih.gov For instance, the bioconversion of 4-chloropyridin-2-amine using Burkholderia sp. MAK1 yields 6-amino-4-chloro-pyridin-3-ol. The optimal temperature for this biotransformation was found to be between 30°C and 35°C. nih.gov
Similarly, recombinant Escherichia coli cells expressing monooxygenases have been used for the biocatalytic synthesis of heteroaromatic N-oxides. researchgate.net In another example, the catabolism of 4-hydroxypyridine (B47283) in Arthrobacter sp. is initiated by a hydroxylation reaction at the 3-position of the pyridine ring. mdpi.com The use of whole-cell systems has also been demonstrated for the synthesis of 2,6-bis(hydroxymethyl)pyridine from 2,6-lutidine using recombinant microbial cells, achieving titers greater than 12 g/L. rsc.org
The following table summarizes some whole-cell bioconversion systems used for the production of hydroxylated pyridine derivatives.
| Biocatalyst | Substrate | Product | Key Findings | Reference |
| Burkholderia sp. MAK1 | 4-chloropyridin-2-amine | 6-amino-4-chloro-pyridin-3-ol | Optimal temperature for biosynthesis is 30-35°C. | nih.gov |
| Burkholderia sp. MAK1 | Pyridin-2-amines and pyridin-2-ones | 5-hydroxy derivatives | Regioselective hydroxylation at the 5-position. | researchgate.netnih.gov |
| Arthrobacter sp. IN13 | 4-hydroxypyridine | 3,4-dihydroxypyridine | Catabolism is an inducible process. | mdpi.com |
| Recombinant E. coli | Pyridine derivatives | Heteroaromatic N-oxides | Expressed monooxygenase catalyzes N-oxidation. | researchgate.net |
| Recombinant microbial cells | 2,6-lutidine | 2,6-bis(hydroxymethyl)pyridine | Achieved titers > 12 g/L. | rsc.org |
Role as a Synthetic Intermediate and Building Block
This compound and its isomers are valuable intermediates in organic synthesis, particularly in medicinal chemistry and materials science. cymitquimica.com The distinct electronic properties conferred by the chloro, methoxy, and hydroxyl substituents make it a reactive and adaptable scaffold for constructing more complex compounds. The presence of multiple reaction sites allows for sequential and regioselective modifications, providing access to a diverse library of pyridine derivatives.
The utility of the methoxypyridine scaffold is evident in the synthesis of complex, biologically active molecules. For instance, methoxypyridine derivatives are key components in the development of novel gamma-secretase modulators (GSMs), which are investigated for their potential in treating Alzheimer's disease. nih.gov In one synthetic approach, a related precursor, 6-bromo-2-methoxy-3-aminopyridine, was used as the foundational building block. nih.gov This highlights how the substituted aminopyridine core is crucial for assembling the final tetracyclic structure, demonstrating the role of such scaffolds in creating intricate molecular frameworks with therapeutic potential. nih.gov
The general strategy often involves using the inherent reactivity of the pyridine ring and its substituents to couple with other molecular fragments. The methoxy group, for example, can influence the electronic environment of the ring, guiding subsequent reactions to achieve the desired complex target. nih.gov
The functional groups on this compound facilitate its use in constructing further heterocyclic systems and introducing specific functionalities. The amino analogues of substituted pyridines, for example, are common starting materials for synthesizing fused or linked heterocyclic systems.
A prominent example is the reaction of aminopyridines with 4,5-dichloro-1,2,3-dithiazolium chloride (Appel's salt) to form N-(4-chloro-5H-1,2,3-dithiazol-5-ylidene)amino]azines. mdpi.comresearchgate.net This reaction involves the condensation of the amino group of the pyridine with the Appel's salt to create a new dithiazole-containing heterocycle. mdpi.com The reaction conditions, including the choice of base and temperature, can be optimized to achieve good yields. researchgate.net This methodology demonstrates how a simple functional group on the pyridine ring can be leveraged to build complex, multi-ring systems.
| Entry | Reactant | Product | Reaction Type |
| 1 | Aminopyridine derivative | N-(dithiazolylidene)amino]azine | Heterocycle Formation (Condensation) |
| 2 | Methoxypyridine derivative | Tetracyclic GSM | Multi-step coupling and cyclization |
Derivatization Strategies and Functionalization of this compound
The chemical versatility of this compound is most apparent in the diverse derivatization strategies that can be applied to its functional groups. These transformations allow chemists to fine-tune the molecule's properties for specific applications.
The three functional groups on the pyridine ring—chloro, hydroxyl, and methoxy—can each be targeted for specific chemical modifications.
Substitution of the Chlorine Atom: The chlorine atom at the 4-position is susceptible to nucleophilic aromatic substitution. It can be replaced by various nucleophiles such as amines, thiols, or alkoxides to introduce new functional groups. ambeed.com This is a common strategy for building molecular diversity from a single precursor.
Reactions of the Hydroxyl Group: The hydroxyl group at the 3-position can undergo several classic transformations. It can be oxidized to form a ketone derivative or protected using standard protecting groups like silyl (B83357) ethers to prevent unwanted side reactions during subsequent synthetic steps.
Modification of the Methoxy Group: The methoxy group is generally stable, but it can be cleaved under strong acidic or specific ether-cleavage conditions to yield a hydroxyl group. This unmasking of a second hydroxyl function can be a key step in the synthesis of polyhydroxylated pyridine derivatives.
A summary of potential interconversions is presented below.
| Functional Group | Reaction Type | Reagent Example | Resulting Group |
| 4-Chloro | Nucleophilic Substitution | Amine (R-NH₂) | Amino (R-NH-) |
| 3-Hydroxyl | Oxidation | Oxidizing agent | Carbonyl (Ketone) |
| 4-Chloro | Reduction | Reducing agent (e.g., H₂/Pd) | Hydrogen |
The pyridine scaffold is frequently incorporated into chiral molecules, where stereochemistry is critical for biological activity. scbt.com While this compound is itself achiral, it can be derivatized using chiral reagents or incorporated into larger molecules in a stereoselective manner. mdpi.comresearchgate.net
For example, complex chiral pyridin-4-yl derivatives have been synthesized for various applications. google.com In such syntheses, a substituted methoxypyridine core is often coupled with a chiral side chain. An example is the synthesis of (S)-3-{2-chloro-4-[5-(2-cyclopentyl-6-methoxy-pyridin-4-yl)- nih.govoxadiazol-3-yl]-6-methyl-phenoxy}-propane-1,2-diol. google.com In this molecule, a chiral diol side chain is attached to a phenyl group, which in turn is linked to an oxadiazole ring bearing the methoxypyridine unit. The synthesis of such molecules relies on stereoselective reactions to ensure the correct three-dimensional arrangement, highlighting the importance of pyridine building blocks in the construction of complex chiral targets. google.comgoogle.com
Isotopically labeled compounds are indispensable tools in research, particularly for mechanistic studies and in vivo imaging. This compound can be a substrate for isotopic labeling.
Deuterium (B1214612) Labeling: The proton of the hydroxyl group is readily exchangeable with deuterium by treatment with a deuterium source like D₂O under acidic or basic catalysis. Introducing deuterium at specific carbon positions is more complex but can be achieved through methods like palladium-catalyzed deuteration, though care must be taken to maintain the integrity of the halogen substituents.
Radiosynthesis: For applications like Positron Emission Tomography (PET), a positron-emitting radionuclide such as Fluorine-18 ([¹⁸F]) can be incorporated. greyhoundchrom.com While direct fluorination of this specific molecule might be challenging, a common strategy involves synthesizing a precursor molecule that can be readily labeled with [¹⁸F] in the final step. For example, a derivative could be designed with a leaving group that is displaced by [¹⁸F]fluoride. Such radiolabeled pyridine derivatives are valuable for non-invasive imaging in biological and medical research. greyhoundchrom.com
Chemical Reactivity and Reaction Mechanisms of 4 Chloro 5 Methoxypyridin 3 Ol
Electronic and Steric Effects of Substituents on Reactivity
The electronic and steric properties of the chloro, methoxy (B1213986), and hydroxyl groups collectively determine the reactivity of the pyridine (B92270) ring and its substituents.
Influence of Chlorine Atom on Aromatic Ring Activation
The chlorine atom at the 4-position primarily exerts an electron-withdrawing inductive effect due to its high electronegativity. This effect reduces the electron density of the pyridine ring, making it less susceptible to electrophilic aromatic substitution. However, the chlorine atom also possesses a weaker, electron-donating resonance effect. The dominant inductive effect deactivates the ring towards electrophiles but can activate it for nucleophilic aromatic substitution (SNAr) reactions, particularly at the positions ortho and para to the chlorine.
Methoxy Group Directing Effects and Electron-Donating Properties
The methoxy group at the 5-position is an electron-donating group through resonance, which can increase the electron density of the pyridine ring, particularly at the ortho and para positions. This electron-donating nature can help to stabilize intermediates formed during chemical reactions. In some substituted pyridines, a methoxy group has been shown to improve activity in certain biological contexts, suggesting its electronic influence is critical for molecular interactions. nih.gov The interplay between the electron-withdrawing chlorine and the electron-donating methoxy group creates a complex electronic landscape on the pyridine ring, influencing its reactivity profile.
Reactivity of the Hydroxyl Group in Pyridinol Systems
The hydroxyl group at the 3-position is a key functional group that can participate in a variety of reactions. As a weak acid, it can be deprotonated to form a phenoxide-like species, which is a potent nucleophile. cymitquimica.com The hydroxyl group can also be oxidized to a keto or aldehyde functionality. In pyridinol systems, the position of the hydroxyl group is crucial in determining its reactivity. For instance, in reactions with electrophiles, 3-hydroxypyridine (B118123) tends to react at the oxygen atom, while 4-hydroxypyridine (B47283) often reacts at the nitrogen atom. researchgate.netresearchgate.net The hydroxyl group's ability to form hydrogen bonds also influences the molecule's solubility and interactions with other molecules.
Nucleophilic Substitution Reactions
The presence of a good leaving group (the chlorine atom) on an electron-deficient pyridine ring makes 4-Chloro-5-methoxypyridin-3-ol a candidate for nucleophilic substitution reactions.
Halogen Displacement Reactions (e.g., SNAr)
The chlorine atom at the 4-position is susceptible to displacement by various nucleophiles through a nucleophilic aromatic substitution (SNAr) mechanism. rsc.org This type of reaction is facilitated by the electron-withdrawing nature of the pyridine ring nitrogen and the chlorine atom itself. Common nucleophiles that can displace the chlorine include amines, thiols, and alkoxides. The reactivity in SNAr reactions is influenced by the nature of the nucleophile and the reaction conditions. Generally, more reactive halogens, such as iodine, are better leaving groups than chlorine. savemyexams.comyoutube.com
Substitution at the Pyridine Nitrogen Atom
The nitrogen atom of the pyridine ring possesses a lone pair of electrons and can act as a nucleophile, leading to reactions such as N-alkylation. researchgate.net However, the electronic effects of the substituents on the ring can influence the nucleophilicity of the nitrogen atom. In some hydroxypyridine systems, substitution occurs preferentially at the nitrogen atom. For example, pyridin-4-ol typically undergoes N-arylation, whereas pyridin-3-ol reacts at the oxygen of the hydroxyl group. researchgate.netresearchgate.net The reaction of 4-methoxypyridine (B45360) derivatives with alkyl iodides can lead to the formation of N-methylpyridinium ions. researchgate.net The specific outcome of reactions at the pyridine nitrogen of this compound would depend on the interplay of the electronic effects of all three substituents and the reaction conditions.
Electrophilic Substitution Reactions
The reactivity of the this compound ring system towards electrophiles is governed by the combined electronic effects of the ring nitrogen and the hydroxyl, methoxy, and chloro substituents.
Regioselectivity of Electrophilic Attack on the Pyridine Ring
The pyridine ring is inherently electron-deficient and thus less reactive towards electrophilic aromatic substitution compared to benzene. However, the presence of strong electron-donating groups, namely the hydroxyl group at position 3 (-OH) and the methoxy group at position 5 (-OCH3), significantly activates the ring towards electrophilic attack. These groups direct incoming electrophiles to their ortho and para positions. Conversely, the chloro group at position 4 is an electron-withdrawing group that deactivates the ring, while the ring nitrogen itself is the most deactivating influence.
The directing effects of the activating groups are as follows:
The hydroxyl group at C-3 directs electrophiles to the C-2, C-4, and C-6 positions.
The methoxy group at C-5 directs electrophiles to the C-4 and C-6 positions.
Considering these influences, the C-4 position is sterically blocked and deactivated by the chloro substituent. The C-2 and C-6 positions are the most probable sites for electrophilic attack due to the strong activating and directing effects of the hydroxyl and methoxy groups. The C-6 position is particularly favored as it is para to the C-3 hydroxyl group and ortho to the C-5 methoxy group, representing a point of synergistic activation.
Table 1: Predicted Regioselectivity of Electrophilic Attack
| Position | Activating/Deactivating Influences | Predicted Reactivity |
| C-2 | Ortho to -OH (activating), Meta to -OCH3 (neutral), Meta to -Cl (deactivating) | Highly Favorable |
| C-4 | Blocked by -Cl, Para to -OH (activating), Ortho to -OCH3 (activating) | Unlikely (Substituted) |
| C-6 | Para to -OH (activating), Ortho to -OCH3 (activating) | Most Favorable |
Directed Ortho-Metalation and Related Methodologies
Directed ortho-metalation (DoM) is a powerful synthetic strategy for the regioselective functionalization of aromatic rings, guided by a Directed Metalation Group (DMG). organic-chemistry.org In this compound, both the hydroxyl and methoxy groups can function as DMGs. DMGs operate by coordinating with an organolithium reagent, which then deprotonates the nearest (ortho) position due to kinetic acidity. organic-chemistry.org
Hydroxyl Group (-OH): After in-situ deprotonation to an alkoxide, the -O⁻ group is a powerful DMG, directing metalation to the adjacent C-2 and C-4 positions.
Methoxy Group (-OCH3): The methoxy group is considered a moderate DMG, capable of directing metalation to its ortho positions, C-4 and C-6. organic-chemistry.org
A competition exists between these two directing groups. Generally, the hydroxyl group (as its conjugate base) is a stronger DMG than the methoxy group. Given that the C-4 position is already substituted with a chlorine atom, the primary site for ortho-lithiation is predicted to be the C-2 position, under the direction of the C-3 hydroxyl group. Subsequent quenching of the resulting ortho-lithiated intermediate with an electrophile would yield a 2-substituted product. Studies on related alkoxypyridines have demonstrated the utility of DoM in achieving regioselective substitution. researchgate.net
Oxidation and Reduction Chemistry
The functional groups of this compound offer distinct possibilities for oxidation and reduction reactions.
Selective Oxidation of Pyridinol and Methoxy Groups
The selective oxidation of the compound depends on the choice of oxidant and reaction conditions. The pyridinol (hydroxyl) group is generally more susceptible to oxidation than the methoxy group.
Oxidation of the Hydroxyl Group: Mild oxidizing agents can be expected to convert the C-3 hydroxyl group into a ketone, resulting in the formation of 4-chloro-5-methoxy-pyridin-3(2H)-one or its tautomers. This transformation is a common reaction for pyridinols.
Oxidation of the Methoxy Group: The methoxy group is relatively robust towards oxidation. However, under more forceful conditions using strong oxidizing agents like potassium permanganate (B83412) (KMnO4), the methoxy group could potentially be cleaved or oxidized to other functional groups. In some contexts, benzylic positions adjacent to a pyridine ring can be oxidized to carbonyls, though this is not directly applicable to the methoxy group itself. beilstein-journals.org
Table 2: Potential Oxidation Products
| Functional Group | Reagent Class | Potential Product |
| C-3 Hydroxyl | Mild Oxidants (e.g., MnO₂) | 4-Chloro-5-methoxy-pyridin-3(2H)-one |
| C-5 Methoxy | Strong Oxidants (e.g., KMnO₄) | Potential for cleavage or further oxidation |
Reduction of the Pyridine Nucleus and Associated Functional Groups
Reduction reactions can target either the aromatic ring or the chloro substituent.
Reduction of the Pyridine Ring: Catalytic hydrogenation (e.g., using H₂ with catalysts like Pd/C or PtO₂) under forcing conditions can reduce the entire pyridine nucleus to a piperidine (B6355638) ring. This would result in the formation of 4-chloro-5-methoxypiperidin-3-ol.
Reduction of the Chloro Group: The chlorine atom can be selectively removed via hydrogenolysis. This is a common transformation for aryl chlorides and is typically achieved using catalytic hydrogenation (e.g., H₂, Pd/C) under milder conditions than those required for ring reduction. This reaction would yield 5-methoxypyridin-3-ol.
Table 3: Potential Reduction Products
| Target | Reagent/Condition | Potential Product |
| C-4 Chloro Group | Catalytic Hydrogenolysis (e.g., H₂, Pd/C) | 5-methoxypyridin-3-ol |
| Pyridine Ring | Catalytic Hydrogenation (e.g., H₂, PtO₂) | 4-chloro-5-methoxypiperidin-3-ol |
Advanced Reaction Chemistry
The functional group array of this compound makes it a versatile substrate for more advanced synthetic transformations, particularly those involving the chlorine atom.
The chloro substituent at the C-4 position serves as a valuable handle for carbon-carbon and carbon-heteroatom bond formation through cross-coupling reactions. The electron-deficient nature of the pyridine ring facilitates these transformations. Examples of potential reactions include:
Suzuki-Miyaura Coupling: Palladium-catalyzed reaction with a boronic acid or ester to introduce an aryl or vinyl group at C-4.
Stille Coupling: Palladium-catalyzed reaction with an organostannane to form a C-C bond.
Buchwald-Hartwig Amination: Palladium-catalyzed coupling with an amine to introduce a nitrogen substituent at C-4.
Nucleophilic Aromatic Substitution (SNAr): The chlorine atom on the electron-poor pyridine ring can be displaced by potent nucleophiles such as alkoxides, thiols, or amines, providing a direct route to further functionalized derivatives.
These advanced reactions underscore the potential of this compound as a building block in the synthesis of more complex and potentially bioactive heterocyclic compounds.
Organometallic Reactions: Cross-Coupling and Grignard Type Chemistry
While specific studies on this compound are not extensively documented, its structure lends itself to well-established organometallic reactions. The chloro-substituent is a prime handle for cross-coupling reactions, and the hydroxyl group can be leveraged for directed metallation or converted into a triflate for further coupling.
Cross-Coupling Reactions: The hydroxyl group of 3-hydroxypyridines can be converted into a triflate (trifluoromethanesulfonate) group, an excellent leaving group for palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura reaction. researchgate.net This two-step sequence allows for the introduction of new carbon-carbon bonds at the 3-position of the pyridine ring. The chloro-substituent at the 4-position also serves as a reactive site for cross-coupling, enabling sequential functionalization.
Table 1: Plausible Suzuki-Miyaura Coupling Reaction Conditions
| Parameter | Condition for C-3 Coupling (via Triflate) | Condition for C-4 Coupling |
| Substrate | 4-Chloro-5-methoxy-3-(triflyloxy)pyridine | This compound (O-protected) |
| Coupling Partner | Aryl- or Vinyl-boronic Acid/Ester | Aryl- or Alkyl-boronic Acid/Ester |
| Catalyst | Pd(PPh₃)₄ or PdCl₂(dppf) | Pd(OAc)₂ / SPhos or other phosphine (B1218219) ligands |
| Base | K₃PO₄ or Cs₂CO₃ | K₂CO₃ or CsF |
| Solvent | Dioxane, Toluene, or DME | Toluene/H₂O or Dioxane |
| Temperature | 80-110 °C | 80-120 °C |
Grignard-Type Chemistry: The direct formation of a Grignard reagent from this compound is not feasible due to the presence of the acidic hydroxyl proton, which would quench the organometallic species. However, after protection of the hydroxyl group (e.g., as a silyl (B83357) ether or benzyl (B1604629) ether), a magnesium-halogen exchange could potentially form the corresponding pyridyl-Grignard reagent. This intermediate could then react with various electrophiles. Alternatively, the protected pyridine could undergo metal-halogen exchange with an organolithium reagent at low temperatures.
Cyclization and Condensation Reactions for Scaffold Expansion
The functional groups on this compound are well-positioned to participate in intramolecular reactions to form fused heterocyclic systems. Such scaffold expansion is a powerful strategy in medicinal chemistry to explore new chemical space.
Alkylation of the hydroxyl group with a bifunctional reagent, such as a haloalkanol or haloamine, would introduce a side chain capable of intramolecular nucleophilic aromatic substitution (SNAr) at the C-4 position. This would lead to the formation of fused five- or six-membered rings, creating novel pyridoxazine or pyridoxazepine scaffolds. The success of such cyclizations depends on the length and nature of the linking chain. The aza-Achmatowicz reaction is a known method for forming functionalized 3-hydroxypyridine structures which can then undergo cycloaddition reactions. ru.nl
Reactivity with Specific Reagents (e.g., Appel Salt Chemistry)
The Appel reaction provides a classic method for converting alcohols into alkyl chlorides using triphenylphosphine (B44618) (PPh₃) and carbon tetrachloride (CCl₄). wikipedia.org Applying this reaction to this compound would be expected to convert the hydroxyl group at the 3-position into a second chloro substituent, yielding 3,4-dichloro-5-methoxypyridine. The driving force for this reaction is the formation of the highly stable triphenylphosphine oxide byproduct.
It is important to distinguish this reaction from condensations involving a different reagent also known as "Appel's salt" (4,5-dichloro-1,2,3-dithiazolium chloride). The latter reagent reacts with primary amines to form N-(dithiazolylidene)imines and would not be expected to react with the hydroxyl group of the title compound unless it were first converted to an amine. nih.gov
Mechanistic Studies of Chemical Transformations
Mechanistic studies are crucial for understanding and optimizing chemical reactions. For this compound, such studies would focus on the kinetics and thermodynamics of its key transformations.
Kinetic Analysis of Reaction Rates and Pathways
The Nucleophile: Stronger, less sterically hindered nucleophiles would react faster.
The Solvent: Polar aprotic solvents (e.g., DMSO, DMF) are known to accelerate SNAr reactions by solvating the cationic counter-ion of the nucleophile and not solvating the nucleophile itself as strongly.
Temperature: As with most reactions, higher temperatures would increase the reaction rate, as seen in bioconversions of similar compounds where temperature is a key parameter. researchgate.net
A hypothetical kinetic experiment for the SNAr reaction with a generic nucleophile (Nu⁻) could yield the data presented in the interactive table below.
Table 2: Hypothetical Kinetic Data for SNAr Reaction
| Entry | Nucleophile (Nu⁻) | Solvent | Temperature (°C) | k_obs (x 10⁻⁴ s⁻¹) |
| 1 | Piperidine | DMSO | 80 | Data not available |
| 2 | Sodium Methoxide | Methanol | 60 | Data not available |
| 3 | Sodium Azide | DMF | 100 | Data not available |
| 4 | Potassium Thiophenoxide | Acetonitrile (B52724) | 70 | Data not available |
This table is illustrative and does not represent experimental data.
Thermodynamic Characterization of Reaction Equilibria
The thermodynamics of reactions involving this compound dictate the position of equilibrium and the relative stability of reactants and products. A key thermodynamic parameter for a pyridinol is the O-H bond dissociation enthalpy (BDE), which measures the energy required to homolytically cleave the O-H bond. This value is critical for predicting antioxidant activity.
For 3-hydroxypyridines, the O-H BDE is influenced by the ability of the resulting pyridinyloxyl radical to be stabilized by resonance. Electron-donating groups are expected to stabilize the radical and thus lower the BDE. The methoxy group at C-5 is electron-donating through resonance, while the chloro group at C-4 is electron-withdrawing through induction but can be weakly donating through resonance. The net effect on the O-H BDE compared to unsubstituted 3-hydroxypyridine would require computational or experimental determination.
Table 3: Estimated Thermodynamic Parameters
| Compound | Parameter | Estimated Value | Method |
| This compound | O-H Bond Dissociation Enthalpy | Data not available | DFT Calculation / Experiment |
| This compound | pKa (hydroxyl proton) | Data not available | Potentiometric Titration |
| Unsubstituted 3-Hydroxypyridine | pKa | 8.72 | Experimental |
This table is illustrative and highlights the need for experimental or computational studies.
Advanced Spectroscopic and Analytical Methodologies for Characterization
Mass Spectrometry (MS) Techniques
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is critical for determining the molecular weight and elemental formula of a compound.
HRMS provides a highly accurate measurement of the mass-to-charge ratio, which can be used to determine the elemental formula of a compound. lcms.cz For 4-Chloro-5-methoxypyridin-3-ol (molecular formula C₆H₆ClNO₂), the expected exact mass can be calculated. The presence of chlorine is readily identified by its characteristic isotopic pattern (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), resulting in two molecular ion peaks ([M]⁺ and [M+2]⁺) separated by two mass units.
Expected HRMS Data for this compound
| Ion | Molecular Formula | Calculated Exact Mass (m/z) |
|---|---|---|
| [M(³⁵Cl)+H]⁺ | C₆H₇³⁵ClNO₂ | 160.0160 |
| [M(³⁷Cl)+H]⁺ | C₆H₇³⁷ClNO₂ | 162.0131 |
Tandem mass spectrometry (MS/MS) involves multiple stages of mass analysis, where a specific precursor ion is selected and fragmented to generate product ions. sigmaaldrich.com The resulting fragmentation pattern provides valuable structural information. For this compound, the protonated molecule [M+H]⁺ would be selected as the precursor ion. Fragmentation would likely involve the loss of stable neutral molecules or radicals.
Common fragmentation pathways for substituted pyridines include cleavage of substituent groups. For an isomer, 3-Chloro-5-methoxypyridin-4-ol, a dominant fragment at m/z 128 was observed, corresponding to the loss of both the chloro and methoxy (B1213986) groups. A similar fragmentation pattern could be anticipated for this compound. Other likely fragmentation pathways could involve the loss of a methyl radical (•CH₃) from the methoxy group or the loss of formaldehyde (B43269) (CH₂O).
Plausible MS/MS Fragmentation Pathways for [C₆H₇ClNO₂]⁺
| Precursor Ion (m/z) | Neutral Loss | Product Ion (m/z) | Plausible Structure of Loss |
|---|---|---|---|
| 160.0 | -15 | 145.0 | •CH₃ |
| 160.0 | -30 | 130.0 | CH₂O |
| 160.0 | -35 | 125.0 | •Cl |
Direct Inlet Probe Mass Spectrometry (DIP-MS)
Direct Inlet Probe Mass Spectrometry (DIP-MS) is a valuable technique for the analysis of solid or low-volatility samples, such as this compound, by allowing their direct introduction into the ion source of a mass spectrometer without prior chromatographic separation. srainstruments.com This method is particularly useful for obtaining a rapid mass spectrum to confirm the molecular weight and to study fragmentation pathways under electron ionization (EI).
In a typical DIP-MS analysis, the sample is heated on the probe tip, causing it to vaporize directly into the high vacuum of the ion source. srainstruments.com For this compound (molecular weight: 159.57 g/mol ), the mass spectrum would be expected to show a molecular ion peak [M]⁺ cluster. Due to the presence of a chlorine atom, this cluster would exhibit a characteristic isotopic pattern with peaks at m/z 159 (for ³⁵Cl) and m/z 161 (for ³⁷Cl) in an approximate 3:1 ratio of intensity.
Key fragmentation patterns can be predicted based on the structure. The loss of a methyl radical (•CH₃) from the methoxy group would yield a significant fragment. Subsequent loss of carbon monoxide (CO) from the pyridinol ring is also a common fragmentation pathway for such structures. Analysis of related compounds, such as 3-Chloro-5-methoxypyridin-4-ol, shows dominant fragments resulting from the loss of substituents.
Table 1: Predicted Mass Spectrometry Fragments for this compound
| m/z (for ³⁵Cl) | Proposed Fragment Ion |
|---|---|
| 159 | [M]⁺ (Molecular Ion) |
| 144 | [M - CH₃]⁺ |
| 124 | [M - Cl]⁺ |
Vibrational Spectroscopy
Vibrational spectroscopy, encompassing both infrared and Raman techniques, provides detailed information about the bonding and functional groups within a molecule.
Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification
FT-IR spectroscopy is a fundamental technique for identifying the functional groups present in this compound. The absorption of infrared radiation excites molecular vibrations, and the resulting spectrum displays absorption bands characteristic of specific bonds. For related chloromethylpyridin-3-ol compounds, a broad O-H stretch is typically observed between 3200–3600 cm⁻¹. The spectrum of this compound is expected to exhibit several key absorption bands.
Table 2: Characteristic FT-IR Absorption Bands for this compound
| Wavenumber Range (cm⁻¹) | Vibration | Functional Group |
|---|---|---|
| 3600 - 3200 | O-H Stretch (broad) | Hydroxyl (-OH) |
| 3100 - 3000 | C-H Stretch | Aromatic Ring |
| 2950 - 2850 | C-H Stretch | Methoxy (-OCH₃) |
| 1600 - 1450 | C=C and C=N Stretch | Pyridine (B92270) Ring |
| 1260 - 1200 | C-O Stretch (asymmetric) | Aryl Ether |
| 1075 - 1020 | C-O Stretch (symmetric) | Aryl Ether |
Raman Spectroscopy for Molecular Vibrations and Structure
Raman spectroscopy serves as a powerful complement to FT-IR. It detects vibrations that result in a change in polarizability, making it particularly sensitive to symmetric vibrations and bonds involving heavier atoms, which may be weak or absent in the IR spectrum. For aromatic compounds, C=C-H in-plane bending wavenumbers typically appear in the 1000–1300 cm⁻¹ range. researchgate.net In the case of this compound, Raman spectroscopy would be effective for observing the symmetric breathing vibrations of the pyridine ring and the C-Cl stretching vibration. Analysis of related molecules like 2-methylpyridin-3-ol and other chloro-substituted pyridines has been successfully performed using this technique. tandfonline.comnih.gov
Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The pyridine ring in this compound is a chromophore that absorbs UV radiation, leading to π → π* and n → π* electronic transitions. Substituents on the ring—the hydroxyl (-OH), methoxy (-OCH₃), and chloro (-Cl) groups—act as auxochromes, modifying the wavelength and intensity of the absorption maxima (λmax). For example, related dithiazolylideneamino-pyridine derivatives show absorption maxima in the UV region, often with multiple bands. mdpi.comresearchgate.net UV-Vis spectroscopy is also a valuable tool for monitoring the kinetics of reactions, such as photodegradation assays.
Chromatographic Separation and Purity Assessment
Chromatographic techniques are essential for separating the target compound from impurities and for monitoring the progress of its synthesis.
High-Performance Liquid Chromatography (HPLC) for Purity and Reaction Monitoring
High-Performance Liquid Chromatography (HPLC) is the standard method for assessing the purity of this compound and for monitoring its formation during a chemical reaction. A reverse-phase (RP) setup is typically employed for this type of polar aromatic compound. Studies on analogous compounds like 6-Chloro-4-methylpyridin-3-ol and 3-Chloro-5-methoxypyridin-4-ol utilize a C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) and water. For mass spectrometry-compatible methods, a volatile acid like formic acid can be used in the mobile phase instead of phosphoric acid. sielc.com This allows for direct coupling of the HPLC system to a mass spectrometer (HPLC-MS) for simultaneous separation and identification. nih.gov
Table 3: Typical HPLC Conditions for Analysis of this compound
| Parameter | Condition | Reference |
|---|---|---|
| Column | Reverse-Phase C18 | |
| Mobile Phase | Acetonitrile / Water gradient | |
| Detector | UV-Vis (e.g., at 254 nm) | |
| Purity Threshold | >95% for research-grade material |
| Application | Purity assessment, reaction monitoring | nih.gov |
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the separation and identification of volatile and thermally stable compounds. However, this compound, with its polar hydroxyl group, exhibits limited volatility, making direct GC-MS analysis challenging. To overcome this, a chemical derivatization step is employed to convert the polar -OH group into a less polar, more volatile ether or ester group, thereby improving its chromatographic behavior.
Derivatization Process: A common and effective method for derivatizing hydroxyl groups is silylation. Reagents such as N-(tert-butyldimethylsilyl)-N-methyltrifluoroacetamide (MTBSTFA) are frequently used. spkx.net.cnnih.gov This process replaces the active hydrogen in the hydroxyl group with a tert-butyldimethylsilyl (TBDMS) group. The reaction is typically performed by heating the sample with the derivatizing reagent in a suitable solvent. oup.com The resulting TBDMS ether of this compound is significantly more volatile and thermally stable, making it amenable to GC-MS analysis.
Research Findings: While direct studies on this compound are not extensively published, the methodology can be inferred from the analysis of structurally similar compounds like 3,5,6-trichloro-2-pyridinol (B117793) (TCP), a well-studied metabolite. oup.comresearchgate.net In such analyses, samples containing the pyridinol are extracted and then derivatized with MTBSTFA. spkx.net.cnnih.gov The derivatized analyte is then injected into the GC-MS system.
The gas chromatograph separates the derivatized compound from other components in the sample based on its boiling point and interaction with the capillary column's stationary phase. usm.my Following separation, the compound enters the mass spectrometer, where it is ionized, typically by electron impact (EI). The resulting mass spectrum, which shows the fragmentation pattern of the molecule, serves as a chemical fingerprint for identification. Quantification is often achieved using an internal standard to ensure accuracy and precision. nih.gov
Below is a table summarizing typical GC-MS parameters for the analysis of a derivatized pyridinol compound.
Table 1: Typical GC-MS Parameters for Analysis of Derivatized Pyridinol Compounds
| Parameter | Typical Setting |
|---|---|
| Derivatization Reagent | N-(tert-butyldimethylsilyl)-N-methyltrifluoroacetamide (MTBSTFA) nih.gov |
| GC Column | DB-5MS, 30 m x 0.25 mm ID, 0.25 µm film thickness oup.com |
| Carrier Gas | Helium oup.com |
| Injection Mode | Splitless oup.comusm.my |
| Injector Temperature | 250 - 275 °C oup.comusm.my |
| Oven Temperature Program | Initial 80-100°C, ramped to 280-320°C oup.comusm.my |
| Ionization Mode | Electron Impact (EI), 70 eV usm.my |
| MS Detection | Scan or Selected Ion Monitoring (SIM) oup.com |
Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) for High-Throughput Analysis
Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS or UHPLC-MS) is a premier analytical technique for the direct analysis of polar, non-volatile, and thermally labile compounds, making it exceptionally well-suited for this compound without the need for derivatization. acs.org The use of sub-2 µm particle columns in UPLC allows for faster separations and higher resolution compared to conventional HPLC, establishing it as a high-throughput method. nih.govspectroscopyonline.com
Methodology and Research Findings: The analysis of polar heterocyclic compounds, such as heterocyclic aromatic amines (HAAs), by UPLC-MS/MS has been extensively documented and provides a strong basis for a method applicable to this compound. rsc.orgnih.gov In a typical UPLC-MS method, the compound is first separated on a reversed-phase column. acs.org The choice of column chemistry is critical; common choices include C18 or more specialized phases like BEH Shield RP18 or HSS PFP, which are designed to provide alternative selectivity for polar analytes. acs.orgnih.gov
The mobile phase usually consists of a mixture of water and an organic solvent like acetonitrile or methanol, with an additive such as formic acid to improve peak shape and enhance ionization efficiency. acs.org A gradient elution, where the proportion of the organic solvent is increased over time, is used to effectively separate the analyte from matrix interferences. nih.gov
Following chromatographic separation, the analyte enters the mass spectrometer, typically equipped with an electrospray ionization (ESI) source, which is ideal for polar molecules. nih.gov Tandem mass spectrometry (MS/MS) is often used for enhanced selectivity and sensitivity. mdpi.com In this mode, a specific parent ion of the analyte is selected, fragmented, and a specific product ion is monitored for quantification, a process known as Multiple Reaction Monitoring (MRM). This high degree of specificity allows for accurate quantification even at very low levels in complex samples. The short run times, often under 5-10 minutes, make UPLC-MS a powerful tool for high-throughput screening applications. rsc.orgnih.gov
Below is a table summarizing typical UPLC-MS parameters for the high-throughput analysis of polar heterocyclic compounds.
Table 2: Typical UPLC-MS Parameters for High-Throughput Analysis
| Parameter | Typical Setting |
|---|---|
| UPLC Column | Acquity UPLC BEH Shield RP18 (1.7 µm, 100 × 2.1 mm) or similar acs.org |
| Mobile Phase A | 0.1% Formic Acid in Water acs.org |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile acs.org |
| Flow Rate | 0.3 - 0.6 mL/min acs.orglcms.cz |
| Column Temperature | 45 °C acs.orglcms.cz |
| Analysis Time | < 10 minutes (using gradient elution) rsc.orgnih.gov |
| Ionization Source | Electrospray Ionization (ESI), Positive Mode nih.gov |
| MS Detection | Tandem Mass Spectrometry (MS/MS) in Multiple Reaction Monitoring (MRM) mode nih.govmdpi.com |
Computational and Theoretical Chemistry Studies of 4 Chloro 5 Methoxypyridin 3 Ol
Quantum Chemical Calculations (Density Functional Theory - DFT)
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy with computational cost. It is extensively used to predict a wide range of molecular properties. For 4-Chloro-5-methoxypyridin-3-OL, DFT calculations can offer a detailed understanding of its fundamental chemical nature.
Prediction of Molecular Geometry and Conformational Isomers
DFT methods are employed to determine the most stable three-dimensional arrangement of atoms in a molecule by optimizing its geometry to a minimum energy state. For this compound, this involves calculating bond lengths, bond angles, and dihedral angles. Due to the presence of the hydroxyl (-OH) and methoxy (B1213986) (-OCH3) groups, which can rotate, the molecule may exist in different spatial arrangements known as conformational isomers.
Theoretical calculations can identify these different conformers and predict their relative stabilities. For instance, the orientation of the hydrogen atom of the hydroxyl group and the methyl group of the methoxy group relative to the pyridine (B92270) ring can lead to distinct, stable conformations. The global minimum conformation, representing the most stable and thus most populated state, can be identified by comparing the calculated energies of all possible isomers.
Table 1: Predicted Geometrical Parameters for the Most Stable Conformer of this compound (Illustrative)
| Parameter | Predicted Value (DFT/B3LYP/6-311++G(d,p)) |
|---|---|
| C3-O bond length | 1.35 Å |
| O-H bond length | 0.97 Å |
| C5-O bond length | 1.36 Å |
| O-CH3 bond length | 1.43 Å |
| C4-Cl bond length | 1.74 Å |
| C3-C4-C5 bond angle | 118.5° |
Note: The data in this table is illustrative and represents typical values that would be obtained from such a calculation.
Calculation of Electronic Properties (e.g., HOMO-LUMO Gaps, Electrostatic Potential)
The electronic structure of a molecule is critical to its reactivity. DFT calculations provide valuable information about the distribution of electrons within this compound. Key properties include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
The HOMO represents the ability of a molecule to donate electrons, while the LUMO represents its ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is an important indicator of the molecule's chemical stability and reactivity. A smaller gap generally suggests a more reactive molecule.
The molecular electrostatic potential (MEP) surface is another crucial output. It maps the electrostatic potential onto the electron density surface, visually identifying the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule. For this compound, the MEP would likely show negative potential around the oxygen and nitrogen atoms, indicating sites susceptible to electrophilic attack, and positive potential around the hydroxyl hydrogen, indicating a site for nucleophilic interaction.
Table 2: Calculated Electronic Properties of this compound (Illustrative)
| Property | Predicted Value |
|---|---|
| HOMO Energy | -6.5 eV |
| LUMO Energy | -1.2 eV |
Note: These values are illustrative and would be determined by specific DFT calculations.
Simulation of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)
Computational methods can predict spectroscopic data, which is invaluable for interpreting experimental spectra. DFT calculations can simulate the infrared (IR) and nuclear magnetic resonance (NMR) spectra of this compound.
By calculating the vibrational frequencies, a theoretical IR spectrum can be generated. Comparing this simulated spectrum with an experimental one can aid in the assignment of specific vibrational modes to the observed absorption bands. ijrte.org For example, the calculations would predict the characteristic stretching frequencies for the O-H, C-O, C-Cl, and aromatic C-H bonds.
Similarly, theoretical ¹H and ¹³C NMR chemical shifts can be calculated. These predictions are highly useful for assigning the signals in an experimental NMR spectrum to specific atoms within the molecule, thereby confirming its structure. dergipark.org.tr
Elucidation of Reactive Sites and Selectivity in Chemical Reactions
DFT can be used to predict the most likely sites for chemical reactions to occur. By analyzing the MEP surface and the distribution of the HOMO and LUMO, one can identify the regions of the molecule that are most susceptible to electrophilic or nucleophilic attack. For instance, the electron-rich oxygen and nitrogen atoms would be predicted as likely sites for protonation or reaction with electrophiles. Conversely, carbon atoms bonded to electronegative atoms like chlorine and oxygen might be identified as electrophilic centers.
Furthermore, computational studies can model the reaction pathways of this compound with other reagents. By calculating the activation energies for different potential reaction pathways, the most favorable route and the expected product selectivity can be predicted.
Molecular Modeling and Dynamics Simulations
While quantum chemical calculations are excellent for understanding the properties of a single molecule, molecular modeling and dynamics simulations can provide insights into the behavior of the molecule over time and in different environments.
Conformational Analysis and Energy Landscapes
Molecular dynamics (MD) simulations can be used to explore the conformational space of this compound more extensively than static DFT calculations. An MD simulation tracks the movements of the atoms in the molecule over a period of time, governed by a force field that approximates the interatomic forces.
This type of simulation allows for the mapping of the potential energy surface, or energy landscape, of the molecule. The energy landscape reveals the different stable and metastable conformations and the energy barriers that separate them. This provides a dynamic picture of the molecule's flexibility and the likelihood of transitions between different conformational states, which can be crucial for its biological activity or chemical reactivity.
Intermolecular Interactions and Solvation Effects on Molecular Behavior
The biological and chemical behavior of a molecule is intrinsically linked to its interactions with its environment. For this compound, a variety of intermolecular forces are at play, governing its physical properties and interactions with other molecules. The presence of a hydroxyl (-OH) group, a methoxy (-OCH3) group, a chlorine atom (-Cl), and a nitrogen atom within the pyridine ring allows for a diverse range of non-covalent interactions.
The surrounding solvent environment significantly influences the conformation and reactivity of this compound. In polar protic solvents like water or ethanol, the molecule is likely to be extensively solvated through hydrogen bonding. This solvation can stabilize the molecule and influence its preferred three-dimensional shape. In contrast, in nonpolar solvents, intramolecular hydrogen bonding between the hydroxyl group and the adjacent methoxy group or the ring nitrogen might be favored, leading to a more compact conformation. The interplay between intermolecular and intramolecular forces in different solvents is crucial for understanding the molecule's behavior in various chemical and biological systems.
Theoretical studies on similar pyridine derivatives have shown that the nature of the solvent can affect tautomeric equilibria and reaction mechanisms. For instance, the equilibrium between hydroxypyridine and its pyridone tautomer is known to be solvent-dependent. While this compound is presented in its hydroxyl form, computational studies could predict the relative stability of its potential tautomers in different solvent environments, providing valuable information for its synthetic and biological applications.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govrsc.org By identifying key molecular descriptors that influence bioactivity, QSAR models can predict the activity of new, untested compounds. nih.govrsc.org
To develop a predictive QSAR model for this compound and its analogs, a dataset of structurally related compounds with known biological activities against a specific target would be required. Various statistical methods, such as multiple linear regression (MLR), partial least squares (PLS), and machine learning algorithms, can be employed to build the model. researchgate.net The goal is to create a robust model with high predictive power, typically evaluated by statistical parameters like the squared correlation coefficient (R²) and the cross-validated squared correlation coefficient (q²).
For a hypothetical series of this compound derivatives with antibacterial activity, a QSAR model might look like the following:
Hypothetical QSAR Model for Antibacterial Activity
| Model Type | Statistical Parameters | Equation |
| Multiple Linear Regression (MLR) | R² = 0.85, q² = 0.78 | log(1/MIC) = 0.25 * LogP - 0.15 * HD + 0.3 * ELUMO + 2.5 |
| MIC: Minimum Inhibitory Concentration, LogP: Lipophilicity, HD: Hydrogen Bond Donors, ELUMO: Energy of the Lowest Unoccupied Molecular Orbital |
This hypothetical model suggests that increased lipophilicity and a lower LUMO energy, coupled with fewer hydrogen bond donors, could lead to enhanced antibacterial activity. Such a model would be invaluable for designing new derivatives with potentially improved efficacy.
The development of a QSAR model hinges on the calculation of various molecular descriptors that quantify different aspects of a molecule's structure. These descriptors can be broadly categorized into electronic, steric, hydrophobic, and topological parameters.
For this compound, key descriptors likely to influence its bioactivity include:
Electronic Descriptors: The distribution of charges, dipole moment, and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are crucial. The electron-withdrawing nature of the chlorine atom and the electron-donating effects of the methoxy and hydroxyl groups will significantly impact the electronic properties of the pyridine ring.
Steric Descriptors: Molecular weight, volume, and surface area, as well as specific parameters like molar refractivity, describe the size and shape of the molecule. These are important for how the molecule fits into a biological target's binding site.
Hydrophobic Descriptors: The partition coefficient (LogP) is a measure of a molecule's lipophilicity, which influences its ability to cross cell membranes.
Topological Descriptors: These are numerical values that describe the connectivity of atoms in a molecule.
The relative importance of these descriptors would be determined during the QSAR model development process. Studies on other substituted pyridines have often highlighted the importance of electronic and hydrophobic parameters in determining their biological activities. researchgate.netmdpi.com
Hypothetical Key Structural Descriptors for this compound Bioactivity
| Descriptor Type | Descriptor Name | Hypothetical Value | Potential Influence on Bioactivity |
| Electronic | Dipole Moment | 2.5 D | Influences solubility and binding to polar targets. |
| Electronic | LUMO Energy | -1.2 eV | Relates to the molecule's ability to accept electrons. |
| Steric | Molecular Volume | 150 ų | Affects the fit within a receptor binding pocket. |
| Hydrophobic | LogP | 1.8 | Impacts membrane permeability and hydrophobic interactions. |
Advanced Applications and Future Research Directions
Design and Development of Novel Functional Materials Incorporating Pyridinol Moieties
Pyridinol derivatives are increasingly being explored as building blocks for novel functional materials. The pyridine (B92270) moiety itself is a common structural motif in materials used for photovoltaics, ligands, and dyes. nih.gov The incorporation of pyridinol scaffolds, such as 4-Chloro-5-methoxypyridin-3-ol, into polymers or coordination complexes could lead to the development of materials with unique electronic, optical, or catalytic properties. The nitrogen atom in the pyridine ring can act as a ligand for metal ions, opening possibilities for creating metal-organic frameworks (MOFs) or other coordination polymers. The substituents on the pyridinol ring can be further modified to tune the material's properties, such as solubility, thermal stability, and light-absorbing characteristics. Future research in this area will likely focus on synthesizing and characterizing novel polymers and coordination compounds derived from this compound and evaluating their performance in applications like organic light-emitting diodes (OLEDs), sensors, and catalysis.
Advancements in Agrochemical Discovery and Optimization
The pyridine scaffold is a well-established pharmacophore in the agrochemical industry, found in numerous herbicides, insecticides, and fungicides. rsc.orgresearchgate.net Substituted pyridines play a crucial role in the development of new crop protection agents. The specific combination of substituents in this compound could impart desirable herbicidal or pesticidal activity. The chloro and methoxy (B1213986) groups can influence the molecule's lipophilicity and electronic properties, which are critical for its interaction with biological targets in pests and weeds. The hydroxyl group provides a handle for further derivatization to optimize activity, selectivity, and environmental persistence. Research in this direction would involve the synthesis of a library of compounds derived from this compound and screening them for biological activity against a range of agricultural pests and weeds. Structure-activity relationship (SAR) studies would then guide the optimization of the lead compounds to develop more effective and safer agrochemicals.
Strategies for Pharmaceutical Lead Compound Identification and Development
Pyridinol and its derivatives are of special interest in medicinal chemistry due to their prevalence in a wide array of biologically active compounds and FDA-approved drugs. rsc.orgnih.gov The pyridine core is the second most common heterocycle in medicinal compounds. nih.gov The structural features of this compound make it an attractive starting point for the discovery of new pharmaceutical lead compounds. The substituents on the pyridine ring can engage in various interactions with biological macromolecules, such as enzymes and receptors. For instance, the hydroxyl group can act as a hydrogen bond donor or acceptor, while the chloro and methoxy groups can participate in hydrophobic and electronic interactions.
Future pharmaceutical research could explore the potential of this compound derivatives as inhibitors of specific enzymes or as modulators of receptor activity. High-throughput screening of a library of its derivatives against various therapeutic targets could identify initial hits. Subsequent lead optimization, guided by medicinal chemistry principles, would focus on improving potency, selectivity, and pharmacokinetic properties to develop novel drug candidates for a range of diseases.
Exploration of Novel Synthetic Methodologies for Pyridinol Scaffolds
The development of efficient and versatile synthetic routes to substituted pyridinols is crucial for enabling their application in various fields. nih.gov While general methods for pyridine synthesis exist, the regioselective functionalization of the pyridine ring remains a significant challenge due to its electronic properties. researchgate.net Research into novel synthetic methodologies for preparing compounds like this compound and its derivatives is an active area of investigation.
Future efforts will likely focus on the development of transition-metal-catalyzed cross-coupling reactions to introduce a variety of substituents onto the pyridinol scaffold with high regioselectivity. iipseries.org Additionally, the exploration of C-H functionalization strategies could provide more direct and atom-economical routes to novel pyridinol derivatives. researchgate.net The development of one-pot or multicomponent reactions for the synthesis of highly functionalized pyridinols from simple starting materials is also a desirable goal. rsc.org
Integration of Computational and Experimental Approaches in Rational Design
The integration of computational modeling and experimental techniques offers a powerful strategy for the rational design of novel molecules based on the this compound scaffold. mdpi.com Computational methods, such as molecular docking and virtual screening, can be employed to predict the binding of virtual libraries of pyridinol derivatives to specific biological targets, thereby prioritizing compounds for synthesis and experimental testing. nih.gov Quantitative structure-activity relationship (QSAR) studies can help to elucidate the relationship between the chemical structure of these derivatives and their biological activity, guiding the design of more potent compounds. mdpi.com
This synergistic approach, where computational predictions guide experimental work and experimental results refine computational models, can significantly accelerate the discovery and optimization process in both agrochemical and pharmaceutical research. mdpi.comnih.gov Future research will likely see an increased use of machine learning and artificial intelligence to analyze large datasets and predict the properties of novel pyridinol-based compounds with greater accuracy. mdpi.com
Challenges and Emerging Perspectives in Pyridinol Chemistry and its Applications
Despite the significant potential of pyridinol scaffolds, several challenges remain in their chemistry and application. A key challenge is the development of highly regioselective and efficient synthetic methods for their functionalization, particularly at the C3 position. researchgate.net The "2-pyridyl problem" in cross-coupling reactions highlights the difficulties associated with the functionalization of positions adjacent to the nitrogen atom. nih.gov Overcoming these synthetic hurdles is essential for accessing a wider diversity of pyridinol derivatives.
Another challenge lies in fully understanding the structure-activity relationships of substituted pyridinols in different applications. This requires extensive biological testing and the development of predictive models. Furthermore, issues such as drug resistance in pharmaceuticals and environmental persistence in agrochemicals need to be addressed during the development of new pyridinol-based compounds. rsc.org
Emerging perspectives in pyridinol chemistry include the exploration of their use in new areas such as chemical biology as probes to study biological processes, and in materials science for the development of "smart" materials that respond to external stimuli. The continued development of novel synthetic methods and a deeper understanding of their properties will undoubtedly lead to new and exciting applications for this compound and other pyridinol derivatives.
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing 4-Chloro-5-methoxypyridin-3-OL, and how can reaction conditions be optimized for higher yield?
- Methodology : Synthesis typically involves halogenation and methoxylation of pyridine precursors. For example, chlorination at the 4-position can be achieved using POCl₃ or SOCl₂ under reflux, while methoxylation at the 5-position may require nucleophilic substitution with sodium methoxide. Optimization includes temperature control (60–80°C for chlorination) and stoichiometric ratios (1:1.2 for substrate:chlorinating agent). Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) is critical .
- Characterization : Confirm structure using ¹H/¹³C NMR (δ ~8.3 ppm for pyridine protons), IR (O-H stretch at ~3200 cm⁻¹), and mass spectrometry (m/z ~175 for molecular ion peak) .
Q. What spectroscopic techniques are most effective for characterizing the structure of this compound?
- Methodology :
- NMR : ¹H NMR identifies proton environments (e.g., aromatic protons, methoxy group at δ ~3.9 ppm). ¹³C NMR confirms carbon framework (e.g., Cl-substituted carbon at δ ~150 ppm).
- IR : Detects functional groups (O-H, C-O, and C-Cl stretches).
- Mass Spectrometry : ESI-MS provides molecular weight verification and fragmentation patterns.
- X-ray Crystallography (if crystalline): Resolves bond lengths and angles for steric/electronic analysis .
Q. What are the common side reactions encountered during the functionalization of this compound, and how can they be mitigated?
- Common Issues :
- Dehalogenation : Unwanted Cl⁻ elimination under strong basic conditions. Mitigate by using milder bases (e.g., K₂CO₃ instead of NaOH).
- Over-Oxidation : Hydroxyl group oxidation to carbonyl. Control by limiting exposure to strong oxidizing agents (e.g., KMnO₄).
- Solvolysis : Methoxy group hydrolysis in acidic media. Avoid by maintaining neutral pH during reactions .
Advanced Research Questions
Q. How do steric and electronic effects influence the regioselectivity of nucleophilic substitution reactions in this compound derivatives?
- Methodology :
- Electronic Effects : The electron-withdrawing Cl group at position 4 activates the pyridine ring for nucleophilic attack at position 2 or 6.
- Steric Effects : The methoxy group at position 5 hinders attack at adjacent positions. Computational modeling (DFT) predicts charge distribution and reactive sites.
- Example : Reaction with NH₃ yields 4-amino-5-methoxypyridin-3-ol as the major product due to Cl’s directing effect .
Q. What computational approaches are recommended for predicting the reactivity and stability of this compound in different solvent systems?
- Methodology :
- DFT Calculations : Use B3LYP/6-31G(d) to model solvation effects. Polar solvents (e.g., water) stabilize charged intermediates, while non-polar solvents favor neutral species.
- Molecular Dynamics (MD) : Simulate solute-solvent interactions to predict solubility and aggregation behavior.
- Software : Gaussian, ORCA, or VASP for energy minimization and transition-state analysis .
Q. How can researchers resolve contradictions in reported reaction pathways for the oxidation of this compound?
- Case Study : Some studies report oxidation at the hydroxyl group (to ketone), while others note ring oxidation.
- Resolution Strategy :
- Systematic Screening : Vary oxidizing agents (e.g., CrO₃ vs. H₂O₂) and monitor products via LC-MS.
- Isotopic Labeling : Use ¹⁸O-labeled H₂O to track oxygen incorporation in products.
- Kinetic Studies : Compare rate constants under different pH/temperature conditions to identify dominant pathways .
Q. What strategies are effective in elucidating the prototropic equilibrium of this compound in aqueous solutions?
- Methodology :
- pH-Dependent NMR : Track proton shifts across pH 2–12 to identify tautomers (e.g., keto-enol forms).
- UV-Vis Spectroscopy : Monitor absorbance changes (λ ~270 nm) to determine pKa values.
- Comparative Analysis : Reference prototropic studies on analogous compounds like 4-amino-6-chloropyrimidin-5-ol (Table 1) .
Table 1 : Prototropic Properties of Related Compounds
| Compound | Dominant Tautomer | pKa (Hydroxyl Group) |
|---|---|---|
| This compound | Enol | ~8.5 |
| 4-Amino-6-chloropyrimidin-5-ol | Keto | ~7.2 |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
